5-Formyl-2,4-dimethylbenzoic acid
Overview
Description
5-Formyl-2,4-dimethylbenzoic acid is an organic compound with the molecular formula C10H10O3. It is a derivative of benzoic acid, characterized by the presence of formyl and methyl groups at specific positions on the benzene ring.
Scientific Research Applications
Scaffold for Drug Discovery
5-Formyl-2,4-dimethylbenzoic acid derivatives, such as 5'-amino-2,4'-biimidazole, serve as scaffolds in the synthesis of trisubstituted biimidazoles, which are potential lead compounds for drug discovery, particularly as protein kinase inhibitors. This synthesis method highlights the versatility of this compound derivatives in generating libraries of compounds for pharmaceutical research (Karskela & Lönnberg, 2009).
Structural Chemistry Insights
Studies on 2,4-dimethylbenzoic acid, closely related to this compound, provide insights into the conformation of hydrogen-bonded dimeric structures. The relationship between in-plane splaying of methyl groups and the twist angle of the carboxyl group reveals how steric strains are managed in such molecular structures. This understanding is crucial in the design and synthesis of new compounds with specific molecular configurations (Gliński et al., 2008).
Precursor for Formyl Derivatives
Formylation processes, such as Vilsmeier-Haak formylation, utilize this compound derivatives to produce formyl derivatives, instrumental in synthesizing various compounds. This highlights the role of this compound derivatives as crucial intermediates in organic synthesis, paving the way for generating diverse molecular structures (Attaryan et al., 2006).
Chemical Genetics and Drug Discovery
The broader category of dimethylbenzoic acid derivatives, including this compound, is used in chemical genetics to discover new drugs, signaling pathways, and molecular targets. The development of apoptosis-inducing compounds, such as MX116407, showcases the potential of these derivatives in anticancer drug research, from drug discovery to understanding signaling pathways and identifying druggable targets (Cai, Drewe, & Kasibhatla, 2006).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Formyl-2,4-dimethylbenzoic acid can be synthesized through various synthetic routes. One common method involves the formylation of 2,4-dimethylbenzoic acid using formylating agents such as formic acid or formamide under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2,4-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogen
Properties
IUPAC Name |
5-formyl-2,4-dimethylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-3-7(2)9(10(12)13)4-8(6)5-11/h3-5H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPWSEGIQWGQOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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